molecular formula C16H16N2S B069371 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione CAS No. 186424-05-5

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione

Cat. No.: B069371
CAS No.: 186424-05-5
M. Wt: 268.4 g/mol
InChI Key: GOLHBNRSNIJRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is an organic compound belonging to the class of imidazolidinethiones This compound features a five-membered ring containing two nitrogen atoms and a sulfur atom, with phenyl and phenylmethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with formaldehyde under acidic conditions. The reaction proceeds as follows:

  • Formation of Intermediate:

    • Benzylamine reacts with phenyl isothiocyanate to form an intermediate thiourea derivative.
    • Reaction conditions: Room temperature, solvent (e.g., ethanol).
  • Cyclization:

    • The intermediate undergoes cyclization in the presence of formaldehyde and an acid catalyst (e.g., hydrochloric acid).
    • Reaction conditions: Reflux, solvent (e.g., ethanol).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The sulfur atom in the imidazolidinethione ring can undergo oxidation to form sulfoxides or sulfones.

    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Conditions: Mild to moderate temperatures, solvent (e.g., dichloromethane).
  • Reduction: The compound can be reduced to form the corresponding imidazolidine.

    • Common reagents: Lithium aluminum hydride, sodium borohydride.
    • Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran).
  • Substitution: The phenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

    • Common reagents: Halogens, nitrating agents.
    • Conditions: Varies depending on the substituent being introduced.

Major Products:

  • Oxidation products: Sulfoxides, sulfones.
  • Reduction products: Imidazolidine derivatives.
  • Substitution products: Halogenated, nitrated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
  • Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.
  • Employed in the synthesis of polymers and resins with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione exerts its effects varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of bacterial cell walls, leading to cell lysis. In anticancer studies, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of certain enzymes or disruption of cellular signaling.

Comparison with Similar Compounds

    Imidazolidinones: Differ by having an oxygen atom instead of sulfur.

    Thiazolidinethiones: Contain a sulfur atom in a five-membered ring but with different substituents.

    Benzylimidazoles: Feature a benzyl group attached to an imidazole ring.

Uniqueness: 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is unique due to its specific combination of phenyl and phenylmethyl groups attached to the imidazolidinethione ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-5-phenylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHBNRSNIJRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=S)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940086
Record name 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186424-05-5
Record name 2-Imidazolidinethione, 5-phenyl-1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186424055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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